

solubility of m-PEG10-azide in aqueous and organic solvents

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Compound of Interest

Compound Name: *m*-PEG10-azide

Cat. No.: B609230

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An In-depth Technical Guide to the Solubility of **m-PEG10-azide**

Introduction to m-PEG10-azide

m-PEG10-azide (methoxy-polyethylene glycol-azide with 10 ethylene glycol units) is a heterobifunctional chemical modification reagent widely utilized in bioconjugation, drug delivery, and materials science.[1] Its structure comprises a methoxy-terminated polyethylene glycol (PEG) chain, which provides hydrophilicity, and a terminal azide group.[2][3] The azide functionality is a key component for "click chemistry," a set of rapid, specific, and high-yield chemical reactions.[4][5]

Specifically, the azide group enables covalent bond formation with molecules containing alkyne, BCN (bicyclo[6.1.0]nonyne), or DBCO (dibenzocyclooctyne) moieties through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The PEG linker enhances the solubility and stability of the conjugated molecules in aqueous environments and reduces non-specific binding. Understanding the solubility of **m-PEG10-azide** is therefore critical for its effective use in these applications.

Solubility Profile of m-PEG10-azide

The solubility of **m-PEG10-azide** is governed by the physicochemical properties of its PEG backbone. Polyethylene glycols are known for their high solubility in water and a range of organic solvents. The terminal azide group does not significantly alter this general solubility

profile. **m-PEG10-azide** is typically a colorless liquid or a white to off-white solid at room temperature.

Quantitative Solubility Data

While specific quantitative solubility values (e.g., in mg/mL or mol/L) are not consistently published across datasheets, a qualitative summary of compatible solvents is well-documented. The following table consolidates the reported solubility information from various suppliers.

Solvent Class	Solvent Name	Solubility	References
Aqueous	Water, Aqueous Buffers (e.g., PBS)	Soluble	
Polar Aprotic	Dimethylformamide (DMF)	Soluble	
Dimethyl Sulfoxide (DMSO)	Soluble		
Acetonitrile (ACN)	Soluble		
Chlorinated	Dichloromethane (DCM)	Soluble	
Chloroform	Soluble		
Ethers	Tetrahydrofuran (THF)	Soluble	
Diethyl Ether	Not Soluble		
Alcohols	Methanol, Ethanol	Less Soluble	
Aromatic	Toluene	Less Soluble	

Experimental Protocols

Proper dissolution and handling are paramount for successful experiments. The following protocols provide detailed methodologies for preparing and using **m-PEG10-azide** solutions.

General Protocol for Preparing a Stock Solution

This protocol is designed for creating a concentrated stock solution that can be aliquoted and stored for future use.

Materials:

- **m-PEG10-azide**
- Anhydrous solvent (e.g., DMSO, DMF)
- Vortex mixer
- Microcentrifuge tubes or vials

Procedure:

- Allow the vial of **m-PEG10-azide** to equilibrate to room temperature for at least one hour before opening to prevent moisture condensation.
- In a sterile environment, add the desired volume of anhydrous solvent (e.g., DMSO) to the vial containing the **m-PEG10-azide** to achieve the target concentration.
- Tightly seal the vial and vortex thoroughly until the solid is completely dissolved.
- If necessary, prepare single-use aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles.
- Storage: For short-term storage (days to weeks), store the stock solution at 0-4°C. For long-term storage (months to years), store at -20°C in a dark, dry place.

Protocol for Dissolution in Aqueous Buffer for Bioconjugation (SPAAC)

This protocol outlines the dissolution of **m-PEG10-azide** for a copper-free click chemistry reaction, which is common in biological applications.

Materials:

- **m-PEG10-azide**
- Cyclooctyne-functionalized molecule (e.g., DBCO-protein)
- Phosphate-Buffered Saline (PBS), pH 7.3
- Reaction vessel

Procedure:

- Prepare a stock solution of **m-PEG10-azide** in a compatible organic solvent like DMSO, as described in Protocol 3.1.
- Dissolve the cyclooctyne-functionalized molecule in PBS to the desired reaction concentration.
- Add the required volume of the **m-PEG10-azide** stock solution to the aqueous solution of the cyclooctyne-functionalized molecule. The final concentration of the organic solvent should typically be kept low (e.g., <5%) to maintain the stability of biomolecules.
- Mix gently and allow the reaction to proceed. The hydrophilic PEG spacer enhances the solubility of the reagent in the aqueous reaction medium.

Protocol for Dissolution in a Mixed Solvent System (CuAAC)

This protocol is suitable for copper-catalyzed click chemistry reactions where reactants may have varying solubility.

Materials:

- **m-PEG10-azide**
- Alkyne-functionalized molecule
- Solvent system (e.g., DMSO/water mixture, t-BuOH/water mixture)
- Copper(II) sulfate (CuSO_4)

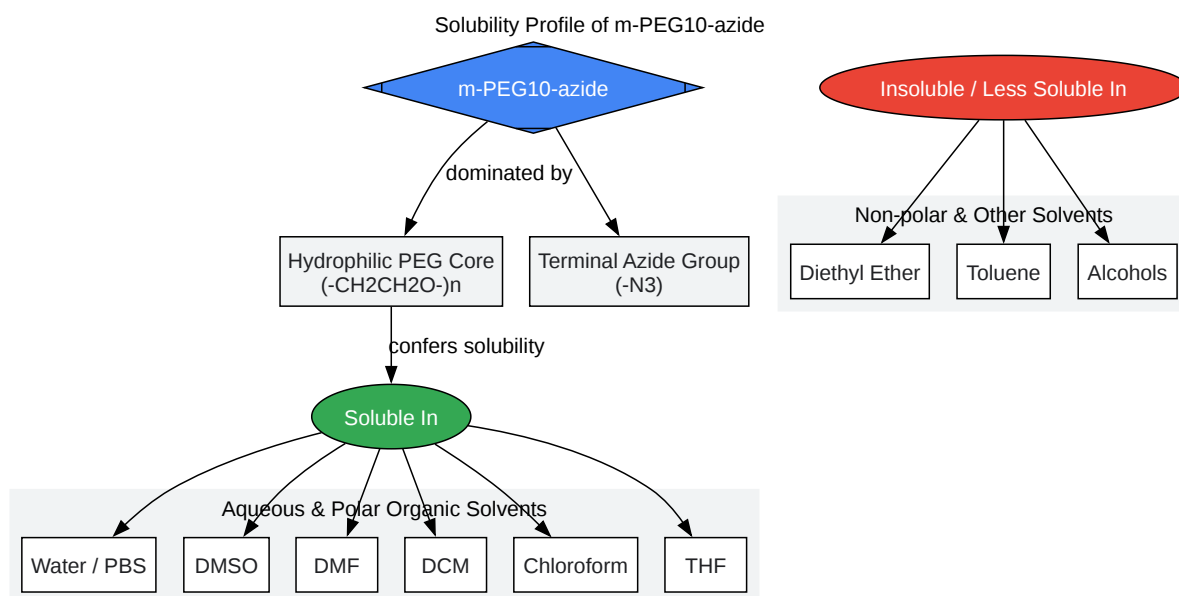
- Reducing agent (e.g., Sodium Ascorbate)
- Reaction vessel

Procedure:

- Dissolve the **m-PEG10-azide** and the alkyne-functionalized molecule in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).
- Ensure all components are fully dissolved before proceeding. Gentle heating or vortexing can be applied if necessary.
- In a separate tube, prepare fresh solutions of the copper catalyst and reducing agent.
- Add the catalyst and reducing agent to the solution containing the azide and alkyne to initiate the reaction. The co-solvent system ensures all reactants remain in solution throughout the process.

Visualizations

Logical Relationships in Solubility

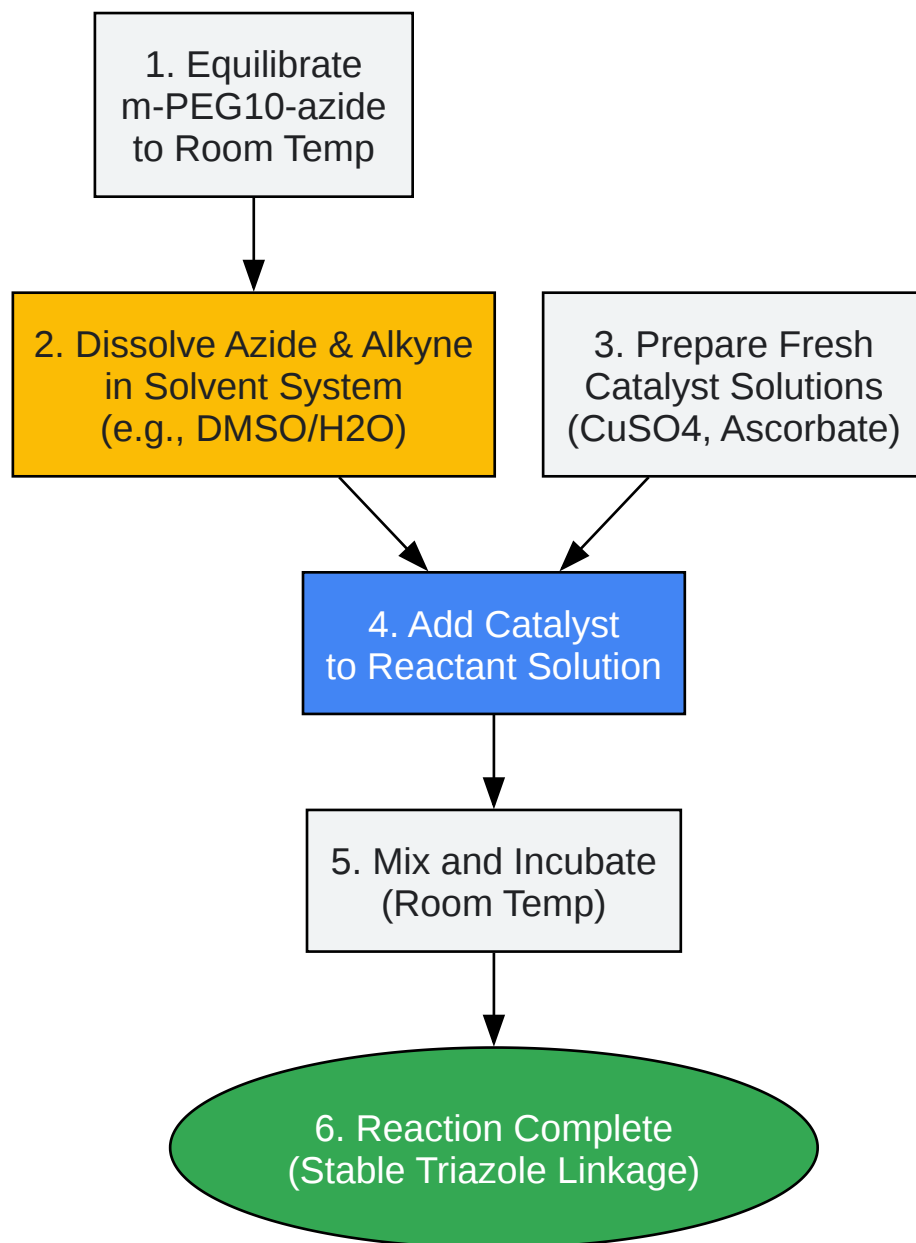


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Caption: Logical diagram illustrating how the hydrophilic PEG core of **m-PEG10-azide** dictates its solubility in various solvent classes.

Experimental Workflow

Workflow: Dissolution for a CuAAC Reaction



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Caption: Experimental workflow for dissolving **m-PEG10-azide** for a typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

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